molecular formula C15H10ClN3O4 B5856256 5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5856256
M. Wt: 331.71 g/mol
InChI Key: ZGLYDBKPPWBNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as CNP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of CNP is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. It has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
CNP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce cell death in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to exhibit antioxidant and anti-inflammatory activities. In vivo studies have shown that it can reduce the size of tumors in mice and improve cognitive function in rats.

Advantages and Limitations for Lab Experiments

CNP has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for various applications. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, there are some limitations to its use. It is not water-soluble, which makes it difficult to use in aqueous environments. It also has a low bioavailability, which limits its use in vivo.

Future Directions

There are several future directions for the study of CNP. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The use of CNP as a building block for the synthesis of functional materials is also an area of interest. Additionally, the development of more water-soluble and bioavailable derivatives of CNP could expand its potential applications in various fields.

Synthesis Methods

The synthesis of CNP involves the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate and sodium nitrite. The resulting compound is then treated with 4-nitrobenzoyl chloride to obtain CNP. This method has been optimized to yield a high purity product and has been used in various studies.

Scientific Research Applications

CNP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CNP has been shown to exhibit anticancer, antitubercular, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, CNP has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and liquid crystals. In environmental science, CNP has been studied for its potential use as a fluorescent probe for the detection of heavy metals in water.

properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c1-22-13-7-4-10(16)8-12(13)15-17-14(18-23-15)9-2-5-11(6-3-9)19(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLYDBKPPWBNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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